Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate” is a synthetic compound in the thiophene family . It has a CAS Number of 189439-55-2 and a molecular weight of 238.29 . The InChI Code for this compound is 1S/C11H12NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5,16H,12H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring with one sulfur atom, and functional groups such as an amino group (-NH2), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Chemical Transformations
- Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate is utilized in the synthesis of various pharmacologically active benzo[b]thiophene derivatives. These derivatives include substituted amines and thiouronium salts, which can be generated through standard chemical transformations (Chapman et al., 1971).
- It also plays a role in the substitution reactions of benzo[b]thiophene derivatives. Key reactions include bromination, nitration, formylation, and acetylation, leading to various substituted products (Clarke, Scrowston, & Sutton, 1973).
Synthesis of Novel Compounds
- The compound is important in the synthesis of novel benzo[b]thiophene‐4,7‐diones, which are created through reactions with activated benzoquinones. These novel compounds have significant implications in heterocyclic chemistry (Ruiz et al., 1981).
Application in Biological Studies
- This compound derivatives have been evaluated for their potential as apoptosis-inducing agents in cancer chemotherapy. This application stems from the benzo[b]thiophene scaffold's role in anticancer agent development (Romagnoli et al., 2021).
- Additionally, these compounds have been explored for inhibiting cell adhesion mediated by specific molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition can potentially be leveraged in the development of anti-inflammatory agents (Boschelli et al., 1995).
Synthesis of Dyes and Colorants
- Another interesting application is in the synthesis of azo dyes. 2-Aminobenzo[b]thiophene derivatives, closely related to this compound, have been used for this purpose. These dyes are known for their good coloration and fastness properties on specific materials like polyester (Sabnis & Rangnekar, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWRCBXURPSNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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